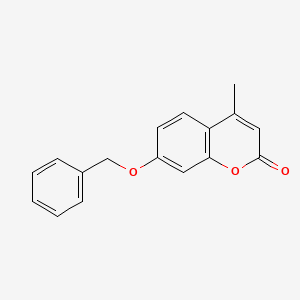

7-Benzyloxy-4-methyl-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-12-9-17(18)20-16-10-14(7-8-15(12)16)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTORNQDWFDEDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352514 | |

| Record name | 7-Benzyloxy-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24416-78-2 | |

| Record name | 7-Benzyloxy-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Benzyloxy 4 Methyl Chromen 2 One and Its Analogues

Classical and Contemporary Approaches to the 7-Hydroxy-4-methyl-chromen-2-one Core Synthesis

The foundational step in producing 7-benzyloxy-4-methyl-chromen-2-one is the synthesis of its precursor, 7-hydroxy-4-methyl-chromen-2-one. This is achieved through various established and modern synthetic methodologies.

Pechmann Condensation and Related Cyclization Reactions

The Pechmann condensation is a cornerstone method for synthesizing coumarins. This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. scispace.comchemistry-online.comresearchgate.net For the synthesis of 7-hydroxy-4-methyl-chromen-2-one, resorcinol (B1680541) is reacted with ethyl acetoacetate. worldresearchersassociations.commdpi.comsathyabama.ac.in The reaction is typically catalyzed by strong acids like sulfuric acid, although other catalysts have been explored to improve yields and reaction conditions. scispace.comworldresearchersassociations.comresearchgate.netijpsr.comslideshare.net

The mechanism of the Pechmann reaction begins with the formation of a β-hydroxy ester intermediate, which then undergoes cyclization and dehydration to yield the final coumarin (B35378) product. slideshare.net Variations of this method include using different starting materials and catalysts to optimize the synthesis. For instance, citric acid has been used in an unexpected synthesis of 7-hydroxy-4-methyl-2H-chroman-2-one, a related compound, through partial decarboxylation prior to reaction with resorcinol. worldresearchersassociations.com

| Starting Materials | Catalyst | Yield | Reference |

| Resorcinol, Ethyl acetoacetate | Sulfuric acid | 49% | slideshare.net |

| Resorcinol, Ethyl acetoacetate | InCl₃ | 95% | mdpi.com |

| Resorcinol, Ethyl acetoacetate | Amberlyst-15 | 95% | scispace.com |

| Resorcinol, Citric acid | Sulfuric acid | 24% | worldresearchersassociations.com |

Catalytic and Stereoselective Synthetic Pathways

Modern synthetic efforts have focused on developing more efficient and selective catalytic systems for coumarin synthesis. Various Lewis acids and heterogeneous catalysts have been employed to drive the Pechmann condensation and related reactions under milder conditions. For example, indium(III) chloride (InCl₃) has been shown to be an effective catalyst, affording high yields in short reaction times. mdpi.com

Furthermore, research into stereoselective synthesis has gained traction, particularly for creating chiral coumarin derivatives. While the synthesis of the achiral 7-hydroxy-4-methyl-chromen-2-one core does not require stereocontrol, subsequent derivatizations can introduce chiral centers, making stereoselective methods crucial for producing specific enantiomers.

Green Chemistry Principles in Chromen-2-one Synthesis

In line with the growing emphasis on sustainable chemistry, green synthetic approaches for chromen-2-one derivatives are being actively developed. asianpubs.orgbenthamdirect.comnih.gov These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. benthamdirect.com

One notable green approach is the use of solid acid catalysts like Amberlyst-15, which can be easily recovered and reused, in solvent-free conditions. scispace.com This method has been reported to produce 7-hydroxy-4-methyl-coumarin in very high yields. scispace.com Other green strategies include the use of water as a solvent and the development of one-pot multicomponent reactions that increase atom economy. nih.govsharif.edu For instance, a solid-phase synthesis using ZrOCl₂·8H₂O as a catalyst has been shown to be more efficient in terms of time and yield compared to conventional methods. asianpubs.org

Alkylation and Etherification Strategies for the 7-Benzyloxy Moiety

Once the 7-hydroxy-4-methyl-chromen-2-one core is synthesized, the next step towards the target compound is the introduction of the benzyloxy group at the 7-position. This is typically achieved through a Williamson ether synthesis.

This reaction involves the deprotonation of the hydroxyl group of 7-hydroxy-4-methyl-chromen-2-one with a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent, in this case, benzyl (B1604629) bromide or benzyl chloride, to form the desired 7-benzyloxy ether. This alkylation is a crucial step in creating the benzyloxy moiety of the target molecule. nih.gov

Strategic Derivatization at the 4-Position of the Chromen-2-one Scaffold

The 4-methyl group of the chromen-2-one scaffold serves as a handle for further structural modifications, allowing for the synthesis of a wide array of analogues.

Introduction of Aminomethyl Functionalities and Related Structural Modifications

A common and significant derivatization at the 4-position is the introduction of aminomethyl groups. This is often accomplished through a Mannich reaction. wikipedia.orgbyjus.comlibretexts.org The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like the methyl group at the 4-position of the coumarin, which can be activated), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.comlibretexts.org This reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com

The mechanism involves the initial formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.orglibretexts.org The introduction of these aminomethyl functionalities can significantly alter the properties of the parent molecule. rsc.orgnih.gov For instance, a series of novel Schiff' bases containing a 7-amino-4-methylcoumarin (B1665955) moiety have been synthesized and studied. nih.gov

Elaboration of Other Functional Groups for Pharmacological Enhancement

The core structure of 7-benzyloxy-4-methyl-chromen-2-one serves as a versatile template for synthetic chemists. By elaborating on this scaffold and introducing a variety of functional groups, researchers can fine-tune the molecule's properties to achieve enhanced pharmacological effects. These modifications are often directed at improving potency, selectivity, and pharmacokinetic profiles for a range of biological targets. nih.govnih.gov

The introduction of nitrogen-containing moieties is a common strategy. For instance, the 7-amino-4-methylcoumarin core can be converted into a series of Schiff bases through condensation with various substituted benzaldehydes. This has led to the development of derivatives with significant anti-inflammatory and analgesic activities. nih.gov Specifically, compounds bearing 4-chloro, 2,4-dichloro, and 4-bromo substituents on the benzylidene ring have demonstrated potent biological effects. nih.gov

Modification at the C3 position of the coumarin ring is another fruitful avenue for creating pharmacologically active analogues. nih.gov Researchers have synthesized a variety of 3-substituted coumarins, such as those incorporating piperazine (B1678402) carbothioamide or piperazine sulfonyl functionalities, which have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, enzymes associated with several cancers. nih.gov Furthermore, hybridization of the coumarin scaffold with other bioactive molecules, like cinnamic acid, has yielded derivatives with significant cytotoxic effects against cancer cell lines such as HL60 and HepG2. nih.gov These hybrid compounds often work by inducing apoptosis through the inhibition of critical signaling pathways like PI3K/AKT. nih.govnih.gov

Other strategic elaborations include the synthesis of coumarin-fused flavanones and isoxazolines from 7-hydroxy-4-methyl-coumarin, expanding the chemical space for biological screening. ijpcbs.com The development of platinum(IV) complexes incorporating 4-hydroxycoumarin (B602359) has also been explored, creating agents with high genotoxicity against tumor cells. nih.gov These examples underscore the principle that targeted functional group elaboration is a powerful tool for transforming the basic coumarin structure into a diverse library of potent pharmacological agents. nih.govijpsr.com

| Scaffold Modification | Introduced Functional Group/Moiety | Targeted Pharmacological Effect | Reference |

|---|---|---|---|

| 7-Amino-4-methylcoumarin | Substituted Benzylideneamino (Schiff Base) | Anti-inflammatory, Analgesic | nih.gov |

| Coumarin C3-Position | Piperazine Carbothioamide/Sulfonamide | Carbonic Anhydrase Inhibition | nih.gov |

| Coumarin Hybrid | Cinnamic Acid | Cytotoxicity (Anticancer) | nih.gov |

| 4-Hydroxycoumarin | Platinum(IV) Complex | Genotoxicity (Anticancer) | nih.gov |

| 7-Hydroxy-4-methyl-coumarin | Flavanone and Isoxazoline Rings | Expansion of Bioactive Chemical Space | ijpcbs.com |

Regioselective and Chemoselective Synthetic Transformations

The synthesis of complex coumarin analogues often requires precise control over where and how chemical reactions occur on the molecule. Regioselective and chemoselective transformations are therefore critical for efficiently creating the desired structures while avoiding unwanted side products.

Regioselectivity , or the control of reaction site, is paramount when multiple similar positions are available for reaction on the coumarin ring. A classic example is the nitration of 4,7-dimethyl-coumarin. By carefully controlling the reaction temperature, chemists can direct the position of the incoming nitro group. Lower temperatures tend to favor the formation of 6-nitro-4,7-dimethyl-chromen-2-one, whereas higher temperatures can yield the 8-nitro isomer or dinitro products. chemmethod.com Similarly, highly regioselective protocols have been developed for the synthesis of 2,2-dimethyl-2H-chromenes from phenols in a single step without the need for a catalyst. duke.edu Catalytic methods, such as the palladium-catalyzed arylation of chromones, can achieve high regioselectivity in forming C-C bonds at specific positions. acs.org

Chemoselectivity , the ability to react with one functional group in the presence of others, is equally important. An elegant demonstration of this is the base-promoted synthesis of complex heterocyclic scaffolds from para-quinone methides and α-alkylidene succinimides. acs.org In this system, the choice of base dictates the reaction pathway, leading to either 2H-chromen-2-one or chromeno[2,3-c]pyrrole scaffolds. This "chemodivergent" approach allows for the creation of structurally distinct products from the same set of starting materials simply by changing a single reagent. acs.org Such selective transformations are essential for building molecular complexity in a controlled and predictable manner, enabling the synthesis of advanced coumarin derivatives. msu.eduresearchgate.net

| Transformation | Reaction Type | Controlling Factor | Outcome | Reference |

|---|---|---|---|---|

| Regioselective Nitration | Electrophilic Aromatic Substitution | Temperature | Directs nitro group to C6 or C8 position | chemmethod.com |

| Regioselective Chromene Synthesis | Cyclization | Microwave Irradiation (catalyst-free) | Direct formation of 2,2-dimethyl-2H-chromenes | duke.edu |

| Regioselective Arylation | Palladium-Catalyzed Cross-Coupling | Catalyst/Ligand System | Site-specific C-C bond formation | acs.org |

| Chemodivergent Cyclization | (4+2) Annulation | Choice of Base (e.g., K₂CO₃ vs. Cs₂CO₃) | Switches between 2H-chromen-2-one and chromeno[2,3-c]pyrrole products | acs.org |

Analytical Characterization Techniques for Novel Chromen-2-one Compounds

The synthesis of novel chromen-2-one compounds must be accompanied by rigorous analytical characterization to unequivocally confirm their structure, purity, and stereochemistry. A suite of spectroscopic and spectrometric techniques is routinely employed for this purpose. nih.govscielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structure elucidation. hebmu.edu.cn One-dimensional (1D) techniques like ¹H-NMR and ¹³C-NMR provide fundamental information about the proton and carbon environments within the molecule. chemmethod.comnih.gov For more complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals. pr.ac.rs The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly useful for determining the spatial orientation of different parts of the molecule. pr.ac.rs

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.govacs.org

Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups. researchgate.netnih.gov Characteristic absorption bands, such as the strong C=O stretching vibration of the lactone ring (around 1700-1730 cm⁻¹) and vibrations for hydroxyl (O-H), amine (N-H), or nitro (NO₂) groups, confirm their incorporation into the coumarin structure. pr.ac.rsnih.gov

X-ray Crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms and the stereochemistry of the compound can be determined. mdpi.comsci-hub.se In cases where suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) can be used to determine the crystal structure. cambridge.orgrsc.org

Together, these analytical techniques provide a comprehensive characterization of novel chromen-2-one compounds, ensuring the structural integrity of the molecules being evaluated for pharmacological activity. nih.govscielo.org.za

| Technique | Abbreviation | Primary Information Provided | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) | Detailed molecular structure, atom connectivity, and spatial arrangement. | hebmu.edu.cnpr.ac.rs |

| Mass Spectrometry | MS, HRMS | Molecular weight, elemental formula, and structural fragmentation patterns. | acs.orgnih.gov |

| Infrared Spectroscopy | IR / FTIR | Presence of specific functional groups (e.g., C=O, O-H, N-H). | nih.govnih.gov |

| X-ray Crystallography | XRD (Single Crystal or Powder) | Definitive 3D molecular structure and solid-state packing. | mdpi.comcambridge.org |

| Elemental Analysis | EA | Percentage composition of elements (C, H, N, etc.), confirming the molecular formula. | nih.govscielo.org.za |

| UV-Visible Spectroscopy | UV-Vis | Electronic transition and photophysical properties. | mdpi.com |

Pharmacological and Biological Activity Profiles of 7 Benzyloxy 4 Methyl Chromen 2 One and Derivatives

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. The potential of 7-Benzyloxy-4-methyl-chromen-2-one as a MAO inhibitor has been considered, primarily as a foundational structure for the development of more potent and selective derivatives.

Selective Monoamine Oxidase B (MAO-B) Inhibitory Potency and Mechanism of Action

Specific inhibitory concentrations (IC50) and detailed mechanistic studies for 7-Benzyloxy-4-methyl-chromen-2-one against MAO-B are not readily found in the current body of scientific literature. Research has more actively focused on synthesizing and evaluating derivatives, suggesting that the parent compound may possess modest or non-selective activity, thus serving as a starting point for chemical modifications to enhance potency and selectivity.

Differential Inhibition of MAO-A versus MAO-B Isoforms

The selectivity profile of 7-Benzyloxy-4-methyl-chromen-2-one for the two major isoforms of monoamine oxidase, MAO-A and MAO-B, remains largely uncharacterized in public research databases. The development of selective MAO-B inhibitors is often prioritized to minimize the side effects associated with the inhibition of MAO-A. Without specific IC50 values for both isoforms, the selectivity ratio for the title compound cannot be determined.

Reversibility and Irreversibility of MAO Inhibition

The nature of the interaction between 7-Benzyloxy-4-methyl-chromen-2-one and the MAO enzymes, specifically whether the inhibition is reversible or irreversible, has not been detailed in available studies. This information is critical for understanding the compound's duration of action and potential for drug-drug interactions.

Cholinesterase (ChE) Inhibition for Neurodegenerative Research

Inhibition of cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. The coumarin (B35378) nucleus present in 7-Benzyloxy-4-methyl-chromen-2-one is a feature of some known cholinesterase inhibitors.

Acetylcholinesterase (AChE) Inhibitory Activity and Kinetic Analysis

Quantitative data, such as IC50 values and kinetic analyses detailing the mode of inhibition (e.g., competitive, non-competitive) of acetylcholinesterase by 7-Benzyloxy-4-methyl-chromen-2-one, are not specified in the accessible scientific literature. Investigations have predominantly shifted towards its derivatives to explore potential enhancements in inhibitory activity.

Butyrylcholinesterase (BChE) Inhibitory Activity

Similar to the data for AChE, specific inhibitory activity and IC50 values for 7-Benzyloxy-4-methyl-chromen-2-one against butyrylcholinesterase are not available. The inhibition of BChE is also a target in neurodegenerative disease research, but the direct contribution of this parent compound to BChE inhibition is not documented.

Anti-Inflammatory Investigations

The anti-inflammatory properties of coumarin derivatives, including those based on the 7-Benzyloxy-4-methyl-chromen-2-one scaffold, are a significant area of research. mdpi.comnih.govcorpuspublishers.com Inflammation is a key process in the pathogenesis of numerous chronic diseases, and compounds that can modulate the inflammatory response hold considerable therapeutic potential. nih.govresearchgate.net

In vitro Assays for Anti-Inflammatory Response

The anti-inflammatory effects of coumarin derivatives have been evaluated using various in vitro models. A common approach involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, which mimic an inflammatory response. nih.govcarcinogenesis.comresearchgate.net In these assays, the ability of the compounds to inhibit the production of key pro-inflammatory mediators is assessed.

Studies have demonstrated that coumarin derivatives can significantly decrease the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in activated macrophages. nih.govcarcinogenesis.comnih.gov For example, certain 4-methylcoumarin (B1582148) derivatives have been shown to inhibit the production of NO, thromboxane (B8750289) B2 (TXB2), and TNF-α in LPS-stimulated primary rat microglial cells. nih.gov

Another in vitro method to assess anti-inflammatory potential is the inhibition of protein denaturation, where diclofenac (B195802) sodium is often used as a standard. mdpi.com Several 4-methyl-7-substituted coumarin derivatives have shown promising activity in this assay. mdpi.com Furthermore, the inhibitory effect on cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, is a key indicator of anti-inflammatory activity. nih.govcarcinogenesis.com Some coumarin derivatives have exhibited a significantly higher inhibitory effect on COX-2 activity compared to diclofenac. carcinogenesis.com

Table 2: In vitro Anti-inflammatory Activity of Coumarin Derivatives

| Compound/Derivative | Assay | Key Findings | Reference(s) |

| Coumarin and Indonesian cassia extract | LPS-stimulated RAW 264.7 macrophages | Decreased production of NO, PGE2, IL-6, IL-1β, and TNF-α. | nih.gov |

| Coumarin derivatives C2 and C3 | COX-2 inhibition in RAW 264.7 cells | Significantly higher inhibitory effect on COX-2 activity than diclofenac. | carcinogenesis.com |

| 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) and 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) | LPS-stimulated primary rat microglial cells | Inhibited production of NO, TXB2, and TNF-α. | nih.gov |

| 4-methyl-7-substituted coumarin derivatives | Anti-denaturation assay | Several derivatives showed significant inhibition of protein denaturation. | mdpi.com |

| Coumarin derivative 14b | LPS-induced macrophages | Potent anti-inflammatory activity with an EC50 value of 5.32 μM. | nih.gov |

Molecular Pathways Targeted for Inflammation Modulation

The anti-inflammatory effects of coumarin derivatives are mediated through their interaction with specific molecular pathways. A primary target is the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the expression of pro-inflammatory genes. nih.govnih.govnih.gov By inhibiting the activation of NF-κB, coumarins can suppress the production of a wide range of inflammatory mediators. nih.gov

Another important pathway modulated by these compounds is the mitogen-activated protein kinase (MAPK) pathway. mdpi.comresearchgate.net Studies have shown that coumarin derivatives can inhibit the phosphorylation of key MAPK proteins such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, leading to a reduction in the inflammatory response. researchgate.net

Furthermore, some coumarins exert their anti-inflammatory effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. nih.gov Activation of the Nrf2/Keap1 signaling pathway can lead to the inhibition of NF-κB, thereby promoting a synchronized anti-inflammatory response. nih.govnih.gov

The inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) at the protein expression level is another mechanism by which coumarins modulate inflammation. researchgate.netnih.gov Some 4-methylcoumarin derivatives have been found to significantly lower COX-2 protein expression in LPS-stimulated microglial cells. nih.gov

Antioxidant Capacity and Free Radical Scavenging

Coumarin derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress, a condition implicated in various diseases. japer.injaper.inmdpi.com Their ability to scavenge reactive oxygen species (ROS) and influence processes involving free-radical injury has been extensively studied. japer.in

Biochemical Mechanisms of Antioxidant Action

The antioxidant activity of coumarins is attributed to several biochemical mechanisms. A primary mechanism is their ability to act as direct free radical scavengers. japer.in They can donate a hydrogen atom to neutralize reactive oxygen species such as hydroxyl radicals and superoxide (B77818) anion radicals. japer.inresearchgate.net The presence of hydroxyl groups on the coumarin scaffold is particularly important for this activity. researchgate.net

In addition to direct scavenging, some coumarin derivatives can chelate metal ions, such as iron and copper. encyclopedia.pub This is significant because these transition metals can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. nih.gov By chelating these metals, coumarins can prevent this radical generation.

Correlation between Structural Motifs and Antioxidant Efficacy

The antioxidant efficacy of coumarin derivatives is strongly correlated with their chemical structure. The number, type, and position of substituents on the coumarin ring play a critical role in determining their activity. mdpi.comwalisongo.ac.id

The presence of hydroxyl groups is a key determinant of antioxidant activity. researchgate.net Specifically, coumarins with hydroxyl groups at the 6, 7, or 8 positions tend to exhibit the highest antioxidant effectiveness. researchgate.netnih.gov For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) has been identified as a highly effective scavenger of free radicals. researchgate.net The presence of a catechol (ortho-dihydroxy) moiety is particularly beneficial, as it enhances radical scavenging through electron donation and allows for bidentate metal chelation. encyclopedia.pubnih.gov

Electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3), generally enhance antioxidant activity. japer.inwalisongo.ac.idjneonatalsurg.com These groups can increase the electron density on the coumarin ring, facilitating hydrogen or electron donation to free radicals. Conversely, electron-withdrawing groups tend to decrease antioxidant potential. walisongo.ac.id

The position of these substituents is also crucial. For instance, a hydroxyl group at position 7 is known to contribute to antioxidant capacity. nih.gov However, the addition of a methyl group at position 4 to a 7-hydroxycoumarin can sometimes decrease its scavenging activity, indicating complex structure-activity relationships. nih.gov Computational studies have further confirmed that substitutions on the benzene (B151609) ring of the coumarin scaffold have a more significant impact on antioxidant activity compared to substitutions on the pyrone ring. walisongo.ac.id

Table 3: Structure-Activity Relationship of Coumarin Derivatives as Antioxidants

| Structural Feature | Effect on Antioxidant Efficacy | Reference(s) |

| Hydroxyl groups | Generally enhances activity, especially at positions 6, 7, and 8. | researchgate.netnih.gov |

| Catechol moiety | Significantly improves antioxidant action. | encyclopedia.pubnih.gov |

| Electron-donating groups (-OH, -OCH3, -CH3) | Enhance antioxidant activity. | japer.inwalisongo.ac.idjneonatalsurg.com |

| Electron-withdrawing groups | Tend to reduce antioxidant activity. | walisongo.ac.id |

| Substitution on benzene vs. pyrone ring | Substitution on the benzene ring has a more significant effect. | walisongo.ac.id |

Anticancer Research Applications

The potential of coumarin derivatives as anticancer agents has been a subject of considerable research. These investigations have often focused on their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle of cancerous cells.

While direct studies on the induction of apoptosis in neoplastic cell lines by 7-Benzyloxy-4-methyl-chromen-2-one are not extensively documented in the available literature, research on structurally related coumarin derivatives provides significant insights into the potential pro-apoptotic effects of this class of compounds.

For instance, studies on 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC) and its thiocoumarin analog, 7,8-diacetoxy-4-methylthiocoumarin (DAMTC), have demonstrated their capacity to inhibit cell proliferation and induce apoptosis in human non-small cell lung cancer A549 cells. nih.gov These compounds were shown to trigger the release of cytochrome c from the mitochondria, alter the mitochondrial membrane potential, and activate caspase-9 and caspase-3, key executioners of apoptosis. nih.gov Notably, these effects were observed in malignant cells with little cytotoxicity towards peripheral blood mononuclear cells. nih.gov

Another related compound, 7,8-dihydroxy-4-methylcoumarin (DHMC), has also been shown to induce apoptosis in A549 lung cancer cells through a mitochondria-mediated caspase-dependent pathway. nih.gov Furthermore, 7-hydroxycoumarin has been found to induce caspase-driven apoptosis in cisplatin-resistant ovarian cancer cells, indicating its potential to overcome drug resistance. ajol.info A synthetic coumarin, 4-methyl-7-hydroxy coumarin, has also shown anti-cancer potential in a mouse model of skin cancer by up-regulating apoptotic proteins like Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9. nih.gov

These findings on closely related 4-methylcoumarin derivatives suggest that the coumarin scaffold is a promising framework for the development of apoptosis-inducing anticancer agents. The precise activity of 7-Benzyloxy-4-methyl-chromen-2-one itself, however, requires specific investigation.

Table 1: Apoptotic Activity of 4-Methylcoumarin Derivatives in Cancer Cell Lines

| Compound | Cell Line | Key Findings |

|---|---|---|

| 7,8-diacetoxy-4-methylcoumarin (DAMC) | A549 (Lung Cancer) | Induced apoptosis with an IC50 of 160 µg/ml; triggered mitochondrial pathway. nih.gov |

| 7,8-diacetoxy-4-methylthiocoumarin (DAMTC) | A549 (Lung Cancer) | Induced apoptosis with an IC50 of 160 µg/ml; triggered mitochondrial pathway. nih.gov |

| 7,8-dihydroxy-4-methylcoumarin (DHMC) | A549 (Lung Cancer) | Induced apoptosis via mitochondria-mediated caspase-dependent pathway. nih.gov |

| 7-hydroxycoumarin | Cisplatin-resistant Ovarian Cancer Cells | Induced caspase-driven apoptosis. ajol.info |

The disruption of the cell cycle is a hallmark of cancer, and compounds that can induce cell cycle arrest are valuable in oncology research. While direct evidence for 7-Benzyloxy-4-methyl-chromen-2-one in causing cell cycle arrest is limited, studies on its analogs are informative.

Research on 7-hydroxycoumarin has demonstrated its ability to induce cell cycle arrest at the G2/M phase in cisplatin-resistant ovarian cancer cells. ajol.info This arrest was associated with the downregulation of cyclin-dependent kinases (CDKs) and cyclins, which are crucial regulators of cell cycle progression. ajol.info The ability of a compound to halt the cell cycle at a specific checkpoint prevents the proliferation of cancer cells and can make them more susceptible to other treatments.

The broader class of coumarins has been noted for its potential to interfere with various stages of the cell cycle. For example, the combination of CDK4/6 and MEK inhibitors has been shown to induce significant G1 cell cycle arrest in RAS mutant cancer models. nih.gov While not directly involving the specific compound , this highlights a mechanism through which related pharmacological agents can exert their anticancer effects.

Table 2: Cell Cycle Arrest Activity of a Related Coumarin Derivative

| Compound | Cell Line | Phase of Cell Cycle Arrest |

|---|

Evaluation of Other Diverse Biological Activities

Beyond anticancer research, coumarin derivatives have been explored for a range of other biological activities.

Currently, there is a lack of specific research in the reviewed scientific literature investigating the anti-dyslipidemic effects of 7-Benzyloxy-4-methyl-chromen-2-one. Therapies for dyslipidemia primarily focus on reducing low-density lipoprotein cholesterol (LDL-C) through mechanisms such as the inhibition of HMG-CoA reductase by statins or the inhibition of PCSK9. mdpi.comnih.govmdpi.com Future studies would be necessary to determine if 7-Benzyloxy-4-methyl-chromen-2-one possesses any activity in modulating lipid profiles.

For instance, a structurally related compound, 5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one, has been reported to exhibit notable antibacterial activity, particularly against Gram-positive bacteria. Furthermore, various new cyclic derivatives of 4-methyl-7-coumarinyloxyacetic acid hydrazide have been synthesized and screened for their antimicrobial activity. nih.gov The antimicrobial potential of coumarins has also been enhanced by creating hybrid molecules, such as coumarin-triazoles, which have shown promising antimicrobial activities. nih.gov Copolymers of 7-Methacryloxy-4-methylcoumarin have also demonstrated antibacterial activity, which increases with the content of the coumarin constituent. researchgate.net

These findings suggest that the 4-methylcoumarin framework, which is a core part of 7-Benzyloxy-4-methyl-chromen-2-one, is a viable platform for the development of new antibacterial agents.

Table 3: Antibacterial Activity of Related Coumarin Derivatives

| Compound/Derivative | Target Organisms | Key Findings |

|---|---|---|

| 5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one | Gram-positive bacteria | Exhibited notable antibacterial activity. |

| 4-methyl-7-coumarinyloxyacetic acid hydrazide derivatives | Various bacteria | Screened for antimicrobial activity. nih.gov |

| Coumarin-triazole derivatives | Candida albicans | Showed in vitro antifungal activity. nih.gov |

Aromatase is a key enzyme in the biosynthesis of estrogens and a significant target in the treatment of hormone-dependent breast cancer. mdpi.comnih.gov Coumarin derivatives have emerged as a promising class of non-steroidal aromatase inhibitors. nih.govresearchgate.net

Several studies have highlighted the potential of the coumarin scaffold in designing potent aromatase inhibitors. jst.go.jpnih.gov For example, research into 7-diethylaminocoumarin derivatives has led to the identification of compounds with significant aromatase inhibitory activity. nih.gov One such derivative, 7-(pyridin-3-yl)coumarin, exhibited an IC50 value of 30.3 nM, which is comparable to the existing aromatase inhibitor exemestane. nih.gov Another study identified N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide as an aromatase inhibitor with an IC50 value of 4.5 µM. jst.go.jpjst.go.jp

The structural features of coumarins, including the potential for various substitutions on the ring system, allow for the fine-tuning of their inhibitory activity and selectivity. nih.govresearchgate.net While direct inhibitory data for 7-Benzyloxy-4-methyl-chromen-2-one on aromatase is not specified in the reviewed literature, its structural similarity to other active coumarin-based aromatase inhibitors suggests it could be a candidate for such activity. The benzyloxy group at the 7-position, in particular, could play a role in the interaction with the active site of the aromatase enzyme.

Table 4: Aromatase Inhibitory Activity of Coumarin Derivatives

| Compound | IC50 Value | Reference |

|---|---|---|

| 7-(pyridin-3-yl)coumarin | 30.3 nM | nih.gov |

| 7,7'-diethylamino-3,3'-biscoumarin | 28.7 nM | nih.gov |

| N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide | 4.5 µM | jst.go.jpjst.go.jp |

| Exemestane (reference drug) | 42.5 nM | nih.gov |

Structure Activity Relationship Sar and Rational Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel compounds, thereby streamlining the drug discovery process. nih.govmdpi.com

2D- and 3D-QSAR Applications in Chromen-2-one Research

Both 2D- and 3D-QSAR methodologies have been extensively applied to the study of chromen-2-one derivatives to elucidate the structural requirements for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.govbenthamdirect.com

2D-QSAR: These models correlate biological activity with 2D molecular descriptors such as topological indices, constitutional descriptors, and physicochemical properties. nih.govbjbms.org For instance, 2D-QSAR studies on coumarin (B35378) derivatives as anticancer agents have highlighted the importance of descriptors like the dipole moment and the number of hydrogen bond donors in determining their inhibitory activity against cell lines like HepG-2. nih.gov

3D-QSAR: These models provide a more detailed understanding by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. mdpi.comresearchgate.net Studies on chromone (B188151) and chroman-4-one derivatives as SIRT2 inhibitors have utilized 3D-QSAR to identify crucial structural features for high potency. acs.org

Elucidation of Key Molecular Descriptors Influencing Biological Outcomes

QSAR studies have been pivotal in identifying the key molecular descriptors that govern the biological effects of chromen-2-one derivatives. These descriptors provide valuable insights into the mechanism of action and guide the design of more potent compounds.

Key molecular descriptors identified in various studies include:

Steric Fields: The size and shape of substituents can significantly impact binding affinity.

Electrostatic Fields: The distribution of charges on the molecule influences interactions with the target protein.

Hydrophobic Fields: Lipophilicity plays a crucial role in membrane permeability and binding to hydrophobic pockets of target enzymes.

Hydrogen Bond Donor/Acceptor Fields: The ability to form hydrogen bonds is often critical for ligand-receptor recognition. mdpi.com

Topological and Structural Descriptors: These include indices that describe molecular size, shape, and branching. bjbms.org

For example, in the development of chromen-2-one derivatives as G protein-coupled receptor-35 (GPR35) agonists, the presence of a 1H-tetrazol-5-yl group at the 3-position and a hydroxyl group at the 7-position were found to be critical for high potency. nih.gov

Predictive Capabilities and Validation of QSAR Models

A crucial aspect of QSAR modeling is the validation of the developed models to ensure their predictive power for new, untested compounds. nih.govresearchgate.net Validation is typically performed using both internal and external methods. nih.gov

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness and stability of the model. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. nih.gov

Statistically significant QSAR models for chromen-2-one derivatives have been developed with high predictive capabilities. For instance, a 3D-QSAR model for reversible human monoamine oxidase B (MAO-B) inhibitors based on the 2H-chromen-2-one core demonstrated its value in virtual screening and the rational design of novel, highly active inhibitors. nih.gov Similarly, a 3D-QSAR study on chromone derivatives as antioxidants yielded a highly predictive model with a predictive r-squared (r²_pred) of 0.924. nih.gov

Conformational Analysis and Stereochemical Considerations in Ligand-Target Binding

The three-dimensional conformation of a ligand and its stereochemistry are critical determinants of its binding affinity and selectivity for a biological target. nih.gov When a ligand binds to a receptor, it adopts a specific conformation, often different from its lowest-energy state in solution, and becomes more conformationally restricted. nih.gov This process has an associated free energy change that must be considered in accurate predictions of binding affinity. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems and understanding the conformational changes that occur upon ligand binding. nih.gov For coumarin derivatives, MD simulations have been used to investigate their binding to proteins like human serum albumin (HSA), revealing the specific domains where binding occurs and the conformational adjustments in the protein. nih.gov

Influence of Substituents at the 7-Position on Target Affinity and Selectivity

The 7-position of the chromen-2-one ring is a key site for modification, and substituents at this position can profoundly influence the compound's affinity and selectivity for various biological targets.

| Substituent at 7-Position | Biological Target/Activity | Effect on Activity | Reference |

| Hydroxy | GPR35 Agonist | Important for agonistic activity | nih.gov |

| Hydroxy | Anticancer | Varies with other substitutions | nih.gov |

| Acetoxy | Anticancer | Varies with other substitutions | nih.gov |

| Benzylideneamino | Anti-inflammatory/Analgesic | Potent activity observed | nih.gov |

| 4-Chlorobenzylideneamino | Anti-inflammatory/Analgesic | Potent activity | nih.gov |

| 2,4-Dichlorobenzylideneamino | Anti-inflammatory/Analgesic | Potent activity | nih.gov |

| 4-Bromobenzylideneamino | Anti-inflammatory/Analgesic | Potent activity | nih.gov |

| Fluoro | SIRT2 Inhibition | Weak inhibitory activity | acs.org |

| Benzyloxy | General | The benzyloxy group in 7-Benzyloxy-4-methyl-chromen-2-one provides a lipophilic character that can influence its pharmacokinetic properties. | nih.gov |

For instance, in the development of GPR35 agonists, a hydroxyl group at the 7-position was found to be crucial for activity. nih.gov Similarly, studies on anti-inflammatory and analgesic agents have shown that various substituted benzylideneamino moieties at the 7-position of 4-methyl-2H-chromen-2-one lead to potent compounds. nih.gov Conversely, a fluorine substituent at the 7-position of a chroman-4-one derivative resulted in only weak inhibitory activity against SIRT2. acs.org

Critical Role of 4-Position Substitutions in Modulating Pharmacological Profiles

The 4-position of the chromen-2-one nucleus is another critical point for substitution, with modifications at this position significantly modulating the pharmacological profile of the resulting compounds.

| Substituent at 4-Position | Biological Target/Activity | Effect on Activity | Reference |

| Methyl | General | The methyl group in 7-Benzyloxy-4-methyl-chromen-2-one can contribute to steric interactions within the binding pocket of a target enzyme. | nih.gov |

| Phenyl | Cytotoxicity | Introduction of a phenyl group can enhance cytotoxic activity. | nih.gov |

| Aryl Ethers | Estrogen Receptor Antagonism | Addition of basic aryl ethers can lead to potent anticancer agents. | frontiersin.orgnih.gov |

| Hydroxy | Antitumor | Hydroxy-substituted spiro[chromene-2,3'-indolin]-2'-one derivatives exhibit antitumor potency. | frontiersin.orgnih.gov |

| Arylamino | Antimycotic | Arylaminocoumarin derivatives have shown antimycotic effects. | bjbms.org |

Studies have shown that the introduction of a methyl group at the 4-position, as seen in 7-Benzyloxy-4-methyl-chromen-2-one, is a common feature in many biologically active coumarins, influencing their neuroprotective and anticancer properties. nih.govuniroma1.it The addition of more complex groups, such as aryl ethers, at the C-4 position of the benzopyran ring has led to the development of potent estrogen receptor antagonists. frontiersin.orgnih.gov Furthermore, the synthesis of various derivatives with substitutions at the 4-position has yielded compounds with antibacterial and other pharmacological activities. researchgate.net

Design Principles for Optimizing Multi-Targeting Activity in Chromen-2-one Derivatives

The development of drugs that can simultaneously modulate multiple biological targets, known as multi-target directed ligands (MTDLs), has emerged as a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net The chromen-2-one (coumarin) scaffold is considered a "privileged structure" in medicinal chemistry, serving as an excellent foundation for designing such MTDLs due to its inherent ability to interact with a wide range of biological targets. researchgate.netacs.org The rational design of these derivatives involves several key principles aimed at optimizing their activity against multiple desired targets while maintaining selectivity over others.

Hybridization and Fragment-Based Design

A primary strategy in developing multi-target chromen-2-one derivatives is molecular hybridization. This approach involves covalently linking the coumarin scaffold with another pharmacophore, a distinct molecular fragment known to have a specific biological activity. researchgate.net The resulting hybrid molecule is designed to retain the activities of both parent fragments, allowing it to interact with multiple targets.

One prominent example is the combination of coumarin and resveratrol (B1683913) fragments to create inhibitors of human monoamine oxidase (hMAO) enzymes, which are key targets in neurodegenerative diseases. nih.gov Similarly, linking coumarin-based structures to pyridine (B92270) derivatives has been explored to create agents for Alzheimer's disease that inhibit both cholinesterase and monoamine oxidase enzymes. researchgate.net In the context of cancer, coumarin hybrids are designed to target different biological components in cancer cells simultaneously, which can improve efficacy, reduce side effects, and overcome drug resistance. researchgate.net

The Role of Linkers in Activity and Selectivity

Studies on aminocoumarins designed as inhibitors for monoamine oxidase B (MAO-B) and cholinesterases (AChE and BChE) have shown that the linker's rigidity is a key determinant of selectivity. nih.gov

Flexible Linkers: Derivatives with highly flexible N-benzyl-N-alkyloxy linkers demonstrated good inhibitory activity against MAO-B, AChE, and BChE, but they lacked selectivity. nih.gov

Rigid Linkers: In contrast, incorporating more rigid linkers, such as meta- and para-xylyl groups, led to compounds with high selectivity for MAO-B. nih.gov

This demonstrates that constraining the conformational freedom of the molecule can orient the pharmacophores in a way that favors binding to one target over others.

Strategic Substitution on the Chromen-2-one Core

The modification of the coumarin ring itself through the introduction of various substituents is a fundamental tool for fine-tuning multi-target activity. The position and properties (steric, electronic, lipophilic) of these substituents can dramatically alter the compound's binding affinity and selectivity for different enzymes and receptors. nih.govnih.gov

Substitution at the C-4 Position: The C-4 position of the chromen-2-one ring has been identified as crucial for modulating activity against several targets.

For MAO-B Inhibition: The steric properties of the substituent at position 4 play a dominant role. nih.gov The introduction of groups like hydroxyethyl, chloroethyl, or carboxamidoethyl at this position, combined with a benzyloxy group at C-7, resulted in potent and selective MAO-B inhibitors. nih.gov

For Mcl-1 Inhibition: In the design of inhibitors for the anti-apoptotic protein Mcl-1, a target in cancer therapy, introducing a hydrophobic, electron-withdrawing group like trifluoromethyl at the C-4 position significantly enhanced inhibitory capacity. nih.gov Conversely, a hydrophilic group at this position was found to be detrimental to the inhibitory potency. nih.gov

Substitution at the C-3 Position: The C-3 position is another key site for modification.

For Anticancer Activity: For 7,8-dihydroxycoumarins, the introduction of long alkyl chains at the C-3 position was found to be the most effective strategy for increasing cytotoxic activity against various cancer cell lines. nih.gov

For MAO Inhibition: Attaching a propargylamine (B41283) group, a known MAO-inhibiting moiety, to the C-3 position has been used to develop dual inhibitors of both cholinesterases and MAOs. researchgate.net

Substitution at the C-7 Position: The C-7 position is frequently used to attach linkers or other functional groups.

For MAO and Cholinesterase Inhibition: A carbamate (B1207046) moiety, inspired by pseudo-irreversible AChE inhibitors, can be introduced at position 7 to confer cholinesterase inhibitory activity. researchgate.net The presence of a benzyloxy group at this position is a common feature in many potent MAO inhibitors. nih.gov

For Mcl-1 Inhibition: A catechol (dihydroxy) group at the C-6 and C-7 positions was found to be a key structural feature for Mcl-1 inhibitory activity. nih.gov

The following tables summarize research findings on how different substituents on the chromen-2-one core influence activity against various targets.

Table 1: Structure-Activity Relationship of Chromen-2-one Derivatives as Mcl-1 Inhibitors nih.gov

| Compound Structure | Substituent at C-4 | Substituents at C-6 and C-7 | Mcl-1 Inhibitory Activity (Ki) |

|---|---|---|---|

| 4-trifluoromethyl-6,7-dihydroxycoumarin | -CF3 (hydrophobic, electron-withdrawing) | -OH, -OH (catechol) | 0.21 µM (Potent) |

| 4-methyl-6,7-dihydroxycoumarin | -CH3 | -OH, -OH (catechol) | Less potent than -CF3 variant |

| 4-methyl-6-methoxy-7-hydroxycoumarin | -CH3 | -OCH3, -OH (methylated catechol) | Decreased activity |

Table 2: Structure-Activity Relationship of 4-Methylcoumarin (B1582148) Derivatives as Anticancer Agents nih.gov

| Core Structure | Substituent at C-3 | Cytotoxic Activity (IC50 against MCF-7 cells) |

|---|---|---|

| 7,8-Dihydroxy-4-methylcoumarin (B1670369) | n-decyl (-C10H21) | 25.1 µM (Most potent in series) |

| 7,8-Dihydroxy-4-methylcoumarin | Shorter alkyl chains | Less potent than n-decyl variant |

| 7,8-Diacetoxy-4-methylcoumarin (B1216158) | Ethoxycarbonylmethyl | Active, but less so than 7,8-dihydroxy series |

By systematically applying these design principles—hybridizing with other pharmacophores, optimizing linker properties, and strategically placing functional groups on the coumarin core—researchers can develop novel chromen-2-one derivatives with finely tuned multi-target activities for the potential treatment of complex diseases. researchgate.netresearchgate.net

Computational Chemistry and in Silico Methodologies for Mechanistic Insight

Molecular Docking Simulations for Ligand-Enzyme Binding Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-Benzyloxy-4-methyl-chromen-2-one, these simulations have been crucial in identifying its potential biological targets and understanding the intricacies of its binding.

Research has shown that 7-Benzyloxy-4-methyl-chromen-2-one and its derivatives can effectively dock into the binding pockets of various enzymes. For instance, in studies related to its potential as an antimicrobial agent, the compound has been docked against enzymes crucial for bacterial survival. The benzyloxy and methyl groups on the chromen-2-one core are significant for its interaction within these pockets.

The stability of the ligand-enzyme complex formed by 7-Benzyloxy-4-methyl-chromen-2-one is dictated by a combination of forces. The carbonyl group of the chromen-2-one moiety is a primary site for hydrogen bond formation with amino acid residues in the active site of target enzymes. The aromatic rings of the benzyloxy group contribute significantly to hydrophobic and π-π stacking interactions, further anchoring the molecule within the binding pocket.

Molecular docking simulations have been extended to predict the binding affinities and orientations of novel analogues of 7-Benzyloxy-4-methyl-chromen-2-one. By systematically modifying the core structure and observing the changes in docking scores and interaction patterns, researchers can rationally design compounds with improved inhibitory potential.

In Silico Screening and Virtual Library Design for Lead Identification

The scaffold of 7-Benzyloxy-4-methyl-chromen-2-one has served as a template for the design of virtual libraries of related compounds. These libraries can be screened in silico against various biological targets to identify potential lead compounds with desired activities. This high-throughput computational approach accelerates the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing.

Bioinformatic Approaches for Target Identification and Pathway Analysis

Bioinformatic tools are employed to identify the most probable biological targets of 7-Benzyloxy-4-methyl-chromen-2-one. By comparing the structure of the compound with databases of known ligands and their targets, potential protein targets can be predicted. Subsequent pathway analysis can then help to understand the broader biological effects of the compound's interaction with these targets, providing a systems-level view of its mechanism of action.

Mechanistic Investigations of Biological Action at the Molecular and Cellular Level

Enzymatic Kinetics Studies to Elucidate Inhibition Mechanisms

Enzymatic kinetic studies are fundamental in characterizing the inhibitory potential of a compound. For 7-Benzyloxy-4-methyl-chromen-2-one, research has focused on determining its inhibitory constants against specific enzymes, providing a quantitative measure of its potency.

Determination of Inhibition Constants (Kᵢ, IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. Studies have reported IC₅₀ values for 7-Benzyloxy-4-methyl-chromen-2-one against two key enzymes: Monoamine Oxidase B (MAO-B) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).

Against MAO-B, an enzyme involved in the metabolism of neurotransmitters, 7-Benzyloxy-4-methyl-chromen-2-one has demonstrated potent inhibitory activity with reported IC₅₀ values of 1.58 nM and 2.0 nM. In contrast, its inhibitory effect on TDP1, an enzyme involved in DNA repair, was observed at a significantly higher concentration, with a reported IC₅₀ value of 5280.0 nM.

| Enzyme | Inhibition Constant | Value |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | IC₅₀ | 1.58 nM |

| Monoamine Oxidase B (MAO-B) | IC₅₀ | 2.0 nM |

| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | IC₅₀ | 5280.0 nM |

Currently, specific data regarding the inhibition constant (Kᵢ) for 7-Benzyloxy-4-methyl-chromen-2-one is not available in the reviewed scientific literature.

Differentiation between Competitive, Non-competitive, and Uncompetitive Inhibition

The mechanism by which a compound inhibits an enzyme can be competitive, non-competitive, or uncompetitive. This differentiation is critical for understanding the nature of the inhibitor-enzyme interaction.

At present, there are no specific studies in the available scientific literature that definitively characterize the mode of inhibition (competitive, non-competitive, or uncompetitive) of 7-Benzyloxy-4-methyl-chromen-2-one against either MAO-B or TDP1.

Characterization of Allosteric or Orthosteric Binding Modes

The binding site of an inhibitor on an enzyme can be either orthosteric, meaning it binds to the active site where the substrate also binds, or allosteric, where it binds to a different site on the enzyme, inducing a conformational change that affects the active site.

The scientific literature currently lacks specific studies that determine whether 7-Benzyloxy-4-methyl-chromen-2-one binds to the allosteric or orthosteric sites of MAO-B or TDP1.

Cellular Biochemistry and Signal Transduction Pathways Modulation

Beyond direct enzyme inhibition, understanding how a compound behaves within a cellular context is vital. This includes its ability to enter cells, its localization within subcellular compartments, and its broader effects on cellular processes like gene expression and protein regulation.

Analysis of Cellular Uptake and Subcellular Localization

The efficacy of a compound is often dependent on its ability to reach its target within the cell. Therefore, studies on cellular uptake and subcellular localization are essential.

Currently, there is no publicly available research detailing the cellular uptake mechanisms or the subcellular localization of 7-Benzyloxy-4-methyl-chromen-2-one.

Impact on Gene Expression and Protein Regulation

The interaction of a compound with its target can trigger downstream effects, leading to changes in gene expression and the regulation of various proteins.

To date, no specific studies have been published in the scientific literature that investigate the impact of 7-Benzyloxy-4-methyl-chromen-2-one on gene expression or protein regulation.

Molecular Target Identification and Validation in Complex Biological Systems

The identification and validation of specific molecular targets are crucial for understanding the therapeutic potential and mechanism of action of any compound. For 7-Benzyloxy-4-methyl-chromen-2-one, direct molecular targets have not been definitively identified. However, research on analogous coumarin (B35378) structures has pinpointed several enzymes and receptors as key interaction partners.

A prominent target for some coumarin derivatives is the cytochrome P450 (CYP) family of enzymes. Specifically, the related compound 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) is a well-established fluorogenic substrate for CYP1A2 and CYP3A4 caymanchem.comsigmaaldrich.comnih.gov. Its metabolism by these enzymes is a key aspect of its biological processing nih.gov. While this identifies it as a substrate rather than an inhibitor, it validates direct interaction with these important drug-metabolizing enzymes. Another related compound, 5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one , has also been noted to interact with cytochrome P450 enzymes, potentially leading to their inhibition .

In the context of inflammation, enzymes such as elastase and myeloperoxidase (MPO) from human neutrophils have been identified as targets for 4-methylcoumarin (B1582148) derivatives bearing a catechol group nih.gov. This suggests a direct mechanism for the anti-inflammatory properties observed in this class of compounds.

Furthermore, in the realm of cancer research, steroid sulfatase (STS) has emerged as a target for coumarin-sulfamate hybrids nih.gov. This enzyme is implicated in hormone-dependent cancers. Additionally, epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase beta (PI3Kβ) have been identified as molecular targets for certain benzylidene coumarin derivatives, highlighting their potential as anti-cancer agents nih.gov.

Another validated target for 7-hydroxycoumarins is the Macrophage Migration Inhibitory Factor (MIF) acs.org. By binding to the tautomerase active site of MIF, these compounds can inhibit its pro-inflammatory and cell-proliferative functions acs.org.

These examples of molecular target identification in closely related coumarins provide a strong basis for future investigations into the specific molecular interactions of 7-Benzyloxy-4-methyl-chromen-2-one.

Table 2: Identified Molecular Targets of Related Coumarin Derivatives

| Derivative Class/Compound | Molecular Target | Biological System/Context | Reference |

|---|---|---|---|

| 7-Benzyloxy-4-(trifluoromethyl)coumarin | Cytochrome P450 1A2 (CYP1A2) | Human Liver Microsomes | nih.gov |

| 7-Benzyloxy-4-(trifluoromethyl)coumarin | Cytochrome P450 3A4 (CYP3A4) | Human Liver Microsomes | nih.gov |

| 5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one | Cytochrome P450 | General | |

| 4-Methylcoumarin derivatives with catechol | Elastase | Human Neutrophils | nih.gov |

| 4-Methylcoumarin derivatives with catechol | Myeloperoxidase (MPO) | Human Neutrophils | nih.gov |

| Coumarin-sulfamate hybrids | Steroid Sulfatase (STS) | Human Placenta, Cancer Cells | nih.gov |

| Benzylidene coumarin derivatives | Epidermal Growth Factor Receptor (EGFR) | Cancer Cells | nih.gov |

| Benzylidene coumarin derivatives | Phosphatidylinositol 3-kinase beta (PI3Kβ) | Cancer Cells | nih.gov |

Future Research Directions and Translational Perspectives

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 7-benzyloxy-4-methyl-chromen-2-one is a versatile template for chemical modification, or derivatization, to improve its therapeutic properties. Researchers are actively exploring various strategies to create new analogs with enhanced bioactivity.

One key approach involves single-point modifications at the benzyloxy or other moieties of the coumarin (B35378) ring. For instance, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were developed to target multiple factors in neurodegenerative diseases. nih.gov This strategy led to the identification of compounds with potent, selective inhibition of monoamine oxidase B (MAO-B) and micromolar-level inhibition of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov

Another strategy focuses on substitutions at different positions of the coumarin ring to target other diseases. Studies have shown that introducing various substituents on the 7-hydroxy-4-methyl-2H-chromen-2-one backbone can yield compounds with significant anti-inflammatory, analgesic, and cytotoxic activities. nih.govnih.gov For example, the synthesis of derivatives with chloro and bromo substitutions resulted in potent anti-inflammatory and analgesic agents. nih.gov

Future derivatization efforts could explore:

Bioisosteric Replacement: Replacing the benzyloxy group with other functionalities to modulate solubility, metabolic stability, and target-binding interactions.

Hybrid Molecule Design: Combining the 7-benzyloxy-4-methyl-chromen-2-one scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities.

Introduction of Fluorine-Containing Groups: As seen with 7-benzyloxy-4-(trifluoromethyl)coumarin, which acts as a fluorogenic substrate for cytochrome P450 enzymes, the strategic placement of fluorine can alter electronic properties and enhance metabolic resistance. caymanchem.comsigmaaldrich.com

These derivatization strategies, supported by computational modeling, will be crucial in designing the next generation of coumarin-based therapeutic candidates.

Exploration of Combination Therapies with 7-Benzyloxy-4-methyl-chromen-2-one Derivatives

The potential of 7-benzyloxy-4-methyl-chromen-2-one derivatives may be further amplified when used in combination with existing therapeutic agents. This approach can lead to synergistic effects, reduced drug dosages, and the potential to overcome drug resistance.

In the context of complex diseases like cancer or neurodegenerative disorders, a multi-target approach is often more effective than a single-agent therapy. A derivative of 7-benzyloxy-4-methyl-chromen-2-one that inhibits a specific enzyme, such as MAO-B, could be combined with a standard-of-care drug that acts on a different pathway. nih.gov For instance, in Alzheimer's treatment, a MAO-B inhibitor could be paired with an acetylcholinesterase inhibitor to address both cognitive and behavioral symptoms more comprehensively.

Future research in this area should focus on systematically screening combinations of promising 7-benzyloxy-4-methyl-chromen-2-one derivatives with a panel of approved drugs. High-throughput screening platforms could be employed to identify synergistic combinations, which can then be validated in preclinical disease models. Understanding the mechanistic basis of any observed synergy will be paramount for the rational design of effective combination regimens.

Application of Advanced Experimental Techniques for Comprehensive Biological Profiling

To fully understand the therapeutic potential and mechanism of action of 7-benzyloxy-4-methyl-chromen-2-one derivatives, the application of advanced experimental techniques is indispensable.

Molecular Docking and Dynamics Simulations: These computational tools are vital for predicting and visualizing how a compound binds to its biological target. For example, docking simulations have been used to understand how 4-aminomethyl-7-benzyloxy-2H-chromen-2-one derivatives interact with the active sites of cholinesterases and MAO-B. nih.gov These insights help in the rational design of more potent and selective inhibitors.

Fluorogenic Substrate Assays: Derivatives like 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) serve as valuable tools in their own right. BFC is a fluorogenic substrate used to measure the activity of cytochrome P450 (CYP) isoforms, which are crucial enzymes in drug metabolism. caymanchem.comsigmaaldrich.com Upon cleavage by a CYP enzyme, the highly fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) (HFC) is released, allowing for quantification of enzyme activity. caymanchem.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of coumarin derivatives against various biological targets. This can accelerate the discovery of new lead compounds for a wide range of diseases.

Future biological profiling should integrate "omics" technologies, such as proteomics and metabolomics, to obtain a global view of the cellular response to treatment with these compounds. This will help in identifying novel targets, understanding off-target effects, and discovering biomarkers for patient stratification.

Preclinical Research and Development Pathways for Promising Candidates

Once a derivative of 7-benzyloxy-4-methyl-chromen-2-one shows significant promise in initial screenings, it must undergo a rigorous preclinical research and development pathway before it can be considered for human trials. This pathway is designed to evaluate the compound's efficacy and to build a comprehensive profile of its biological effects.

The initial steps involve extensive in vitro testing to confirm the compound's activity and selectivity against its intended target. This is often followed by cell-based assays to assess its effects in a more complex biological system. For example, derivatives showing anti-inflammatory potential would be tested in cell models of inflammation. ijpsr.com

Promising compounds then advance to in vivo studies using animal models that mimic human diseases. These studies are crucial for evaluating the compound's efficacy in a living organism. For instance, coumarin derivatives with analgesic and anti-inflammatory properties have been successfully tested in rat models. nih.govijpsr.com

The preclinical phase also involves ADME (absorption, distribution, metabolism, and excretion) studies to understand how the compound is processed by the body. Derivatives such as 7-ethoxy-4-methylcoumarin (B191235) are studied to understand their metabolic pathways. nih.gov This information is critical for establishing a potential therapeutic window.

The data gathered during this preclinical phase is compiled and submitted to regulatory agencies, such as the U.S. Food and Drug Administration (FDA), to gain approval for initiating clinical trials in humans. The entire process is a multi-step, data-driven endeavor aimed at ensuring that only the most promising and well-characterized candidates advance to clinical evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.